Chemical structure analysis of 1-(2-Ethylphenyl)piperidin-4-amine
Chemical structure analysis of 1-(2-Ethylphenyl)piperidin-4-amine
An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(2-Ethylphenyl)piperidin-4-amine
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of 1-(2-Ethylphenyl)piperidin-4-amine, a piperidine derivative of significant interest in medicinal chemistry and drug development. As a key molecular scaffold, its unambiguous identification and purity assessment are paramount for reproducible research and regulatory compliance. This document moves beyond rote protocols to explain the scientific rationale behind the application of core analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatography. We present field-proven methodologies, predictive data, and integrated workflows designed for researchers, analytical scientists, and drug development professionals. The guide emphasizes a multi-technique, self-validating approach to ensure the highest degree of scientific integrity.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a cornerstone of modern pharmacology, found in a vast number of natural products and marketed pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. 1-(2-Ethylphenyl)piperidin-4-amine represents a specific embodiment of this scaffold, combining an N-arylpiperidine core with a primary amine, offering multiple points for further chemical elaboration.
The precise characterization of such molecules is not merely an academic exercise; it is a critical prerequisite for advancing any research or development program. The identity, purity, and stability of an active pharmaceutical ingredient (API) or intermediate directly impact its biological activity, safety profile, and manufacturability. This guide provides the analytical logic and practical protocols to achieve a robust and defensible structural elucidation of 1-(2-Ethylphenyl)piperidin-4-amine.
Molecular Overview and Physicochemical Properties
A foundational step in any analysis is understanding the basic molecular and physical properties of the compound. These data serve as the reference point for all subsequent spectroscopic and chromatographic investigations.
Figure 1: Chemical Structure of 1-(2-Ethylphenyl)piperidin-4-amine
Caption: 2D structure of 1-(2-Ethylphenyl)piperidin-4-amine.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-Ethylphenyl)piperidin-4-amine | Generated |
| Molecular Formula | C₁₃H₂₀N₂ | PubChem CID 10728788 (Analog)[2] |
| Molecular Weight | 204.31 g/mol | PubChem CID 10728788 (Analog)[2] |
| Canonical SMILES | CCC1=CC=CC=C1N2CCC(CC2)N | Generated |
| InChI | InChI=1S/C13H20N2/c1-2-11-5-3-4-6-12(11)15-9-7-10(14)8-10/h3-6,10H,2,7-9,14H2,1H3 | Generated |
| InChIKey | BCEKLYJIVXGPLQ-UHFFFAOYSA-N (Analog) | PubChem CID 10728788 (Analog)[2] |
Synthesis Context: Anticipating Analytical Challenges
A robust analytical strategy is informed by the synthetic route used to create the molecule. Understanding the synthesis allows the analyst to anticipate potential impurities, such as unreacted starting materials, byproducts, or reagent residues. A common and efficient route to this target molecule would be the reductive amination of the corresponding ketone, 1-(2-ethylphenyl)piperidin-4-one.[3]
Figure 2: Plausible Synthetic Workflow via Reductive Amination
Caption: Anticipated synthetic pathway to the target compound.
Causality Behind This Approach:
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Starting Material: The ketone, 1-(2-ethylphenyl)piperidin-4-one, is a key potential impurity that must be monitored.
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Byproducts: Incomplete reduction or side reactions could lead to hydroxylated or dimeric impurities.
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Isomers: While not a factor in this specific final step, syntheses of substituted piperidines can introduce diastereomers if other chiral centers are present.[4]
Spectroscopic Analysis: The Core of Structural Elucidation
Spectroscopy provides a direct view of the molecule's atomic and functional group composition. A combination of NMR, MS, and IR is required for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
Expertise & Experience: The key to NMR is not just acquiring a spectrum, but correctly interpreting the chemical shifts, coupling constants (J-values), and integrations. For 1-(2-Ethylphenyl)piperidin-4-amine, we expect distinct regions for the aromatic protons, the ethyl group protons, and the piperidine ring protons. The diastereotopic nature of the axial and equatorial protons on the piperidine ring often leads to complex, overlapping multiplets, requiring 2D NMR techniques (like COSY and HSQC) for full assignment in complex cases.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on known chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)[5]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |
| Ethyl -CH₃ | ~1.2 (t, 3H) | ~14 | Triplet due to coupling with adjacent CH₂ |
| Ethyl -CH₂ | ~2.6 (q, 2H) | ~24 | Quartet due to coupling with adjacent CH₃ |
| Piperidine H2/H6 (axial/eq) | ~2.8 - 3.2 (m, 4H) | ~53 | Complex multiplets, adjacent to Nitrogen |
| Piperidine H3/H5 (axial/eq) | ~1.5 - 1.9 (m, 4H) | ~33 | Complex multiplets |
| Piperidine H4 | ~2.7 (m, 1H) | ~50 | Methine proton, adjacent to amine |
| Amine -NH₂ | ~1.5 (br s, 2H) | - | Broad singlet, exchangeable with D₂O |
| Aromatic H | ~7.0 - 7.3 (m, 4H) | ~125 - 145 | Multiplets in the aromatic region |
Trustworthiness: Experimental Protocol for NMR Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Solvent Choice: Chloroform-d (CDCl₃) is a good first choice. If the N-H protons are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred as it slows down proton exchange.
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Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>32 scans).
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¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hours.
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2D NMR (If Needed): If assignments are ambiguous, perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to resolve overlapping signals and confirm connectivity.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.
Expertise & Experience: For a molecule like this, Electrospray Ionization (ESI) in positive mode is the method of choice, as the two nitrogen atoms are readily protonated. The resulting mass spectrum should show a strong molecular ion peak at m/z 205.16 [M+H]⁺. The fragmentation pattern is highly predictable and confirmatory. Cleavage of the piperidine ring is characteristic, often leading to stable iminium ions.[6]
Figure 3: Predicted ESI-MS Fragmentation Pathway
Caption: Key predicted fragmentation pathways for the title compound.
Trustworthiness: Experimental Protocol for LC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent, typically methanol or acetonitrile.
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Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. Use a simple gradient, for example, from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes. The formic acid aids in ionization.
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MS Detection: Direct the HPLC eluent into the ESI source of the mass spectrometer.
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Acquisition Mode: Scan in positive ion mode over a mass range of m/z 50-500.
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Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion (m/z 205.16). The resulting spectrum should show the predicted fragment ions (e.g., m/z 176.14, 132.11).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Expertise & Experience: While not as definitive as NMR for overall structure, IR provides a quick quality control check. The key is to look for the presence of expected vibrations and the absence of unexpected ones (e.g., a C=O stretch from the ketone starting material).
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp-to-medium bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium bands |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp bands |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-to-weak bands |
| C-N Stretch | 1020 - 1250 | Medium bands |
Trustworthiness: Experimental Protocol for ATR-IR Analysis
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Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
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Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
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Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.[5]
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Chromatographic Purity and Quantification
Chromatography separates the target compound from any impurities, allowing for its purity to be accurately determined.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical industry.
Expertise & Experience: Method development is key. For this amine-containing compound, peak tailing can be an issue. This is mitigated by using a low-pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the amines and by using a high-quality, end-capped C18 column. UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm) is appropriate.
Trustworthiness: Experimental Protocol for HPLC Purity Method
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System: An HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: A typical gradient would be:
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0-1 min: 5% B
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1-15 min: 5% to 95% B
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15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.
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Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area. A standard for piperidine analysis may also be used for comparison.[7][8]
Gas Chromatography (GC)
GC is best suited for volatile and thermally stable compounds. While the target molecule can be analyzed by GC, its polarity and amine groups may cause peak tailing. It is often more useful for analyzing less polar starting materials or potential byproducts.
Trustworthiness: Experimental Protocol for GC-MS Analysis
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System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A low-to-mid polarity column, such as a DB-5 or HP-5 (e.g., 30m x 0.25mm x 0.25µm).[9]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector/Detector Temp: 250 °C / 280 °C.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Integrated Analytical Workflow: A Self-Validating System
No single technique provides the complete picture. True confidence in structural characterization comes from an integrated approach where each technique corroborates the others.
Figure 4: Integrated Workflow for Structural Characterization
Caption: A logical workflow from initial sample to qualified standard.
Conclusion
The structural analysis of 1-(2-Ethylphenyl)piperidin-4-amine is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By combining NMR for detailed structural mapping, MS for molecular weight and fragmentation confirmation, IR for functional group verification, and chromatography for purity assessment, a complete and defensible characterization can be achieved. The protocols and insights provided in this guide are designed to establish a foundation of scientific rigor, ensuring that subsequent research and development activities are built upon a well-characterized and reliable molecular entity.
References
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IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE . Zamani, A., & Ghaieni, H. R. (2015). Semantic Scholar. Available at: [Link].
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . Al-Sabti, O. A., et al. (2021). Journal of Chromatographic Science. Available at: [Link].
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant . Zhang, J., et al. (2023). Alternative Therapies in Health and Medicine. Available at: [Link].
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Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers (Supplemental Information) . Wallach, J., et al. (2015). Drug Testing and Analysis. Available at: [Link].
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Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines . Coldham, I., et al. (2011). Organic Letters. Available at: [Link].
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N-Phenyl-4-piperidinamine - NIST WebBook . National Institute of Standards and Technology. Available at: [Link].
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Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices . De Mey, E., et al. (2015). ResearchGate. Available at: [Link].
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Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers . Wallach, J., et al. (2015). Drug Testing and Analysis. Available at: [Link].
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